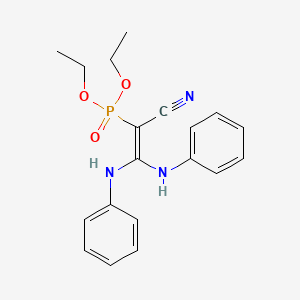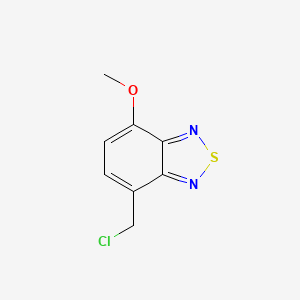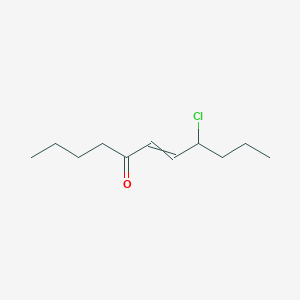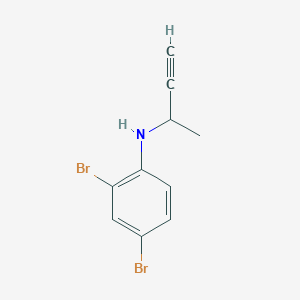
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two hydroxyl groups attached to a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and decanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid.
Reaction Steps: The 4-chloroaniline is reacted with decanediamide in the presence of the catalyst to form the desired compound. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~10~-Bis(4-methylphenyl)-N~1~,N~10~-dihydroxydecanediamide
- N~1~,N~10~-Bis(4-fluorophenyl)-N~1~,N~10~-dihydroxydecanediamide
Uniqueness
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is unique due to the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
89959-46-6 |
|---|---|
Fórmula molecular |
C22H26Cl2N2O4 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
N,N'-bis(4-chlorophenyl)-N,N'-dihydroxydecanediamide |
InChI |
InChI=1S/C22H26Cl2N2O4/c23-17-9-13-19(14-10-17)25(29)21(27)7-5-3-1-2-4-6-8-22(28)26(30)20-15-11-18(24)12-16-20/h9-16,29-30H,1-8H2 |
Clave InChI |
GIDVFUBMUUYXQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C(=O)CCCCCCCCC(=O)N(C2=CC=C(C=C2)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)



